![molecular formula C9H12N2O3S B7722030 2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7722030.png)
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is a chemical compound that features a pyrimidine ring substituted with a propan-2-yl group and an oxo group at specific positions. This compound also contains a sulfanyl group attached to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
- 2-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
- 2-[(4-oxo-6-isopropyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Uniqueness
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the sulfanyl acetic acid moiety differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5(2)6-3-7(12)11-9(10-6)15-4-8(13)14/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSYMAZROFACBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=C(N1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=C(N1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(2-Methoxyethylamino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7721948.png)

![3-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B7721964.png)
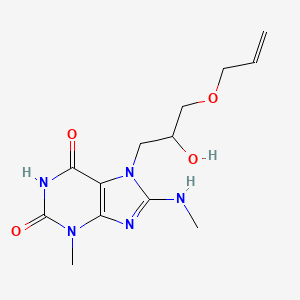
![7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721978.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B7721981.png)
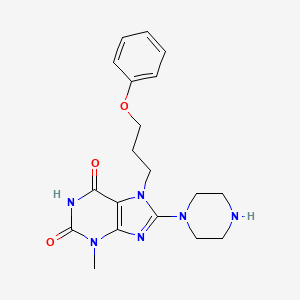
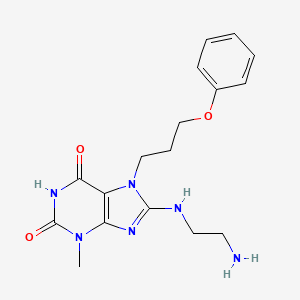

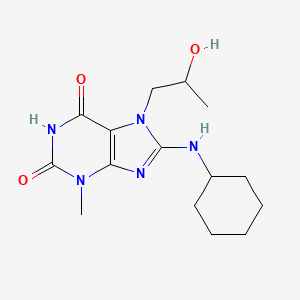
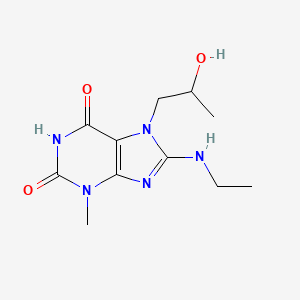
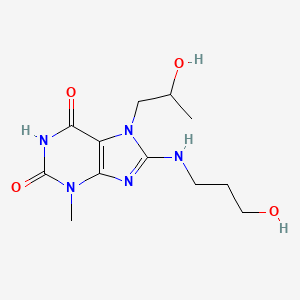
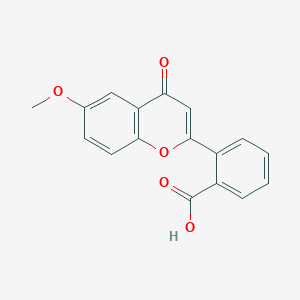
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7722044.png)
